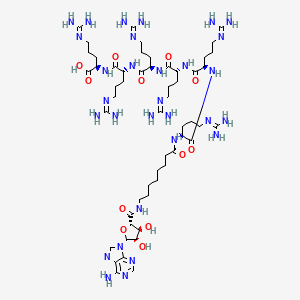

AdoC(Aoc)Arg6

Beschreibung

AdoC(Aoc)Arg6 is a critical dipeptide segment (Cys5–Arg6) within the scorpion-derived toxin Tc1, a potassium (K+) channel blocker isolated from Tityus cambridgei. Nuclear magnetic resonance (NMR) and circular dichroism (CD) studies reveal that the Arg6 residue exhibits unique conformational flexibility, with its amide proton displaying a sharper line width compared to other residues, suggesting high solvent exposure . This flexibility distinguishes the Cys5–Arg6 region from the more rigid C-terminal segment of Tc1. Structural analyses at pH 3.0 and 7.3 indicate that the overall toxin conformation remains stable across acidic and neutral conditions, highlighting its robustness in diverse environments .

Eigenschaften

Molekularformel |

C54H98N30O12 |

|---|---|

Molekulargewicht |

1359.6 g/mol |

IUPAC-Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[8-[[(2S,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolane-2-carbonyl]amino]octanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C54H98N30O12/c55-39-35-40(76-26-75-39)84(27-77-35)47-37(87)36(86)38(96-47)46(93)68-19-5-3-1-2-4-18-34(85)78-28(12-6-20-69-49(56)57)41(88)79-29(13-7-21-70-50(58)59)42(89)80-30(14-8-22-71-51(60)61)43(90)81-31(15-9-23-72-52(62)63)44(91)82-32(16-10-24-73-53(64)65)45(92)83-33(48(94)95)17-11-25-74-54(66)67/h26-33,36-38,47,86-87H,1-25H2,(H,68,93)(H,78,85)(H,79,88)(H,80,89)(H,81,90)(H,82,91)(H,83,92)(H,94,95)(H2,55,75,76)(H4,56,57,69)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)/t28-,29-,30-,31-,32-,33-,36+,37-,38+,47?/m1/s1 |

InChI-Schlüssel |

HBUMOBPTTFUJHS-FIYJFMLKSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3[C@@H]([C@@H]([C@H](O3)C(=O)NCCCCCCCC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)O)O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)NCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von AdoC(Aoc)Arg6 umfasst mehrere Schritte, beginnend mit der Herstellung von Adenosin-5'-Carbonsäure und Amino-Octansäure. Diese beiden Komponenten werden dann unter Verwendung von Peptidkupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) und N-Hydroxysuccinimid (NHS) konjugiert. Das resultierende Zwischenprodukt wird dann mit einer Hexapeptidkette aus Argininresten umgesetzt, die separat unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert wird. Das Endprodukt wird unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um seine Reinheit und Qualität zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von AdoC(Aoc)Arg6 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von automatisierten Peptidsynthesizern für die effiziente und hochdurchsatzfähige Synthese der Hexapeptidkette. Die Konjugations- und Reinigungsschritte werden für die großtechnische Produktion optimiert, um die Konsistenz und Reproduzierbarkeit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

AdoC(Aoc)Arg6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb der Verbindung zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So können beispielsweise durch Oxidation oxidierte Derivate mit veränderten funktionellen Gruppen gebildet werden, während Substitutionsreaktionen neue funktionelle Gruppen einführen können, wodurch die Eigenschaften der Verbindung verbessert werden .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von AdoC(Aoc)Arg6 beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Proteinkinasen und anderen Enzymen. Die Verbindung bindet an diese Zielstrukturen über ihre Hexapeptidkette, die natürliche Substrate oder Inhibitoren imitiert. Diese Bindung kann die Aktivität der Zielproteine modulieren, was zu verschiedenen biochemischen Effekten führt. Die beteiligten molekularen Signalwege umfassen Signaltransduktionswege und enzymatische Reaktionen.

Wirkmechanismus

The mechanism of action of AdoC(Aoc)Arg6 involves its interaction with specific molecular targets, such as protein kinases and other enzymes. The compound binds to these targets through its hexapeptide chain, which mimics natural substrates or inhibitors. This binding can modulate the activity of the target proteins, leading to various biochemical effects. The molecular pathways involved include signal transduction pathways and enzymatic reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

AdoC(Aoc)Arg6 is compared below with analogous peptide motifs in other ion channel-targeting toxins, focusing on structural, functional, and biophysical properties.

Structural Flexibility and Solvent Exposure

- AdoC(Aoc)Arg6 (Tc1 toxin) : The Cys5–Arg6 dipeptide exhibits significant flexibility, with both residues' amide protons highly exposed to solvent. This contrasts with the rigid, disulfide-bond-stabilized C-terminal region of Tc1 .

- Charybdotoxin (ChTX) : A scorpion toxin targeting Ca²⁺-activated K+ channels, ChTX contains a conserved Arg/Lys residue (Arg25) in a rigid β-sheet region. Unlike Arg6 in Tc1, Arg25 in ChTX is structurally constrained, reducing solvent accessibility but enhancing charge-based interactions with channel pores .

- Iberiotoxin (IbTX) : Similar to ChTX, IbTX has a stabilized α-helix/β-sheet scaffold. Its critical Lys27 residue is buried within a hydrophobic cluster, limiting solvent exposure but optimizing hydrophobic interactions with channels .

pH Stability

- AdoC(Aoc)Arg6 (Tc1 toxin) : NMR data show minimal structural differences between pH 3.0 and 7.3, indicating pH resilience .

- Kaliotoxin (KTX) : Exhibits pH-dependent conformational changes, with protonation of His36 altering its binding to Kv1.3 channels at acidic pH .

Functional Implications

- AdoC(Aoc)Arg6 (Tc1 toxin) : Flexibility in the Cys5–Arg6 region may allow adaptive binding to diverse K+ channel subtypes, though this reduces binding specificity compared to rigid toxins like ChTX .

- Margatoxin (MgTX) : A rigid scaffold with conserved disulfide bonds enables high specificity for Kv1.3 channels but limits adaptability to other targets .

Table 1: Comparative Analysis of AdoC(Aoc)Arg6 and Similar Toxins

Research Findings and Implications

- Adaptive Binding Mechanism : The flexibility of AdoC(Aoc)Arg6 enables Tc1 to interact with multiple K+ channel conformations, a trait less common in rigid toxins like ChTX .

- Toxicological Efficiency : Solvent-exposed Arg6 may reduce Tc1’s membrane permeability compared to hydrophobic toxins like IbTX, impacting its bioactivity .

- Biotechnological Applications: Engineering rigidity into Tc1’s Cys5–Arg6 region could enhance specificity for therapeutic ion channel modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.